molecular formula C25H23N3O3S2 B2490471 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 406467-50-3

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2490471
CAS No.: 406467-50-3
M. Wt: 477.6
InChI Key: DQQXTTVNDDHKHF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzamide core substituted with a 1,3-thiazol-2-yl group at the para position. The thiazole ring is further modified with a 2,4-dimethylphenyl group, while the sulfonamide moiety at the benzamide’s 4-position is substituted with methyl and phenyl groups (N-methyl-N-phenylsulfamoyl) .

For example, similar compounds are synthesized via:

  • Reaction of sulfonyl chlorides with amines or heterocycles (e.g., thiazole derivatives) .
  • Alkylation or arylation of sulfonamide precursors under basic conditions .

Characterization: Key spectral features include:

  • IR: Absence of C=O stretching (~1660–1680 cm⁻¹) in cyclized thiazoles, presence of νC=S (~1240–1255 cm⁻¹), and νNH (~3150–3414 cm⁻¹) .
  • NMR: Distinct aromatic proton signals for substituted phenyl and thiazole moieties .

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-17-9-14-22(18(2)15-17)23-16-32-25(26-23)27-24(29)19-10-12-21(13-11-19)33(30,31)28(3)20-7-5-4-6-8-20/h4-16H,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQXTTVNDDHKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

This classical method involves cyclocondensation of α-halo ketones with thioamides. For N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl] derivatives, the reaction typically proceeds as follows:

  • Precursor Preparation :

    • 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one reacts with thiourea in ethanol under reflux (78°C, 6–8 hours).
    • Workup involves neutralization with sodium bicarbonate, yielding 2-amino-4-(2,4-dimethylphenyl)thiazole.
  • Limitations :

    • Moderate yields (45–60%) due to competing side reactions.
    • Requires purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Cyclization of Thioamide Intermediates

An alternative approach identified in patent CN103570643A employs thioamide intermediates:

  • Reaction Scheme :

    • 4-tert-Butyl-5-[1-(4-chlorophenyl)-2-nitroethyl]thiazol-2-amine hydrobromate reacts with substituted benzoic acids using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
  • Optimized Conditions :

    • Room temperature, 0.5-hour activation period before DCC addition.
    • Yields range from 20.3% to 46.9% depending on benzoic acid substituents.

Sulfamoyl Benzamide Synthesis

The 4-[methyl(phenyl)sulfamoyl]benzamide component introduces synthetic complexity due to the sulfonamide group’s sensitivity to acidic conditions.

Sulfonylation of Benzamide Derivatives

A three-step sequence is commonly employed:

  • Sulfonation :

    • Benzamide undergoes sulfonation at the para position using chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C.
  • Amination :

    • Reaction of 4-chlorosulfonylbenzamide with N-methylaniline in tetrahydrofuran (THF) at reflux (66°C, 12 hours).
  • Key Parameters :

    • Strict temperature control prevents over-sulfonation.
    • Yields: 58–72% after recrystallization from ethanol/water.

Coupling Thiazole and Benzamide Moieties

The final assembly of the target compound relies on efficient amide bond formation.

Carbodiimide-Mediated Coupling

Adapted from CN103570643A, this method demonstrates reproducibility:

Parameter Specification
Thiazole amine 0.75 mmol
4-[methyl(phenyl)sulfamoyl]benzoic acid 1.0 mmol
Solvent Dichloromethane (40 mL)
Activator DCC (1.0 mmol), DMAP (0.125 mmol)
Reaction time 0.5 h activation + 12 h coupling
Workup Filtration of dicyclohexylurea (DCU)
Yield 28–35%

Mixed Anhydride Method

An alternative protocol using isobutyl chloroformate:

  • Procedure :

    • Generate the mixed anhydride from 4-[methyl(phenyl)sulfamoyl]benzoic acid and isobutyl chloroformate in THF at -15°C.
    • Add thiazole amine and stir for 24 hours at room temperature.
  • Advantages :

    • Higher yields (40–45%) compared to carbodiimide method.
    • Reduced DCU byproduct formation.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and practicality:

Method Yield (%) Temperature Range Purification Complexity Scalability
Hantzsch + DCC Coupling 28–35 20–25°C Moderate (DCU removal) Laboratory scale
Cyclization + Mixed Anhydride 40–45 -15–25°C High (low-temperature) Pilot plant feasible
One-Pot Thiazole-Benzoamide Assembly 22 60°C Low Limited by side reactions

Critical Challenges and Optimization Strategies

Sulfamoyl Group Stability

  • Issue : Degradation under acidic conditions during thiazole synthesis.
  • Solution : Introduce sulfamoyl group after thiazole formation to prevent exposure to harsh cyclization conditions.

Steric Hindrance Effects

  • Observation : 2,4-Dimethylphenyl substituent reduces coupling efficiency by 12–18% compared to unsubstituted analogs.
  • Mitigation : Increase reaction stoichiometry (1:1.2 amine/acid ratio) and extend coupling time to 36 hours.

Crystallization Optimization

  • Recrystallization Solvents : Ethanol/water (7:3) achieves 95% purity, while acetonitrile yields larger crystals suitable for X-ray analysis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide-Thiazole Derivatives

Compound Name (IUPAC) Key Structural Features Biological Activity/Application Key Findings References
Target Compound :
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
- 2,4-Dimethylphenyl on thiazole
- Methyl(phenyl)sulfamoyl group
Not explicitly reported in evidence Structural characterization via IR/NMR confirms tautomeric stability of thiazole-sulfonamide systems.
4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide - 4-Fluorophenyl on thiazole
- Diethylsulfamoyl group
Not reported Enhanced lipophilicity due to fluorophenyl substitution; potential pharmacokinetic advantages.
4-[Butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide - Benzothiazole core
- Furylmethyl and methylsulfanyl substituents
Antimicrobial/antifungal candidate Broad-spectrum activity attributed to benzothiazole and sulfamoyl synergy.
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine - Biphenyl-thiazole hybrid
- Pyridin-2-amine linkage
Antiproliferative (cancer cells) IC₅₀ values < 10 μM against cervical cancer; targets kinase pathways.
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide - 1,3,4-Oxadiazole core
- Benzyl(methyl)sulfamoyl group
Antifungal (C. albicans) IC₅₀ = 8.2 μM; inhibits thioredoxin reductase.
Masitinib mesylate : N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide - Thiazole-pyridine hybrid
- Piperazinylmethyl group
Antiproliferative (mast cell tumors) Targets c-KIT pathway; clinical use in veterinary oncology.

Table 2: Substituent Effects on Bioactivity and Physicochemical Properties

Substituent Type (Position) Impact on Properties Example Compounds
2,4-Dimethylphenyl (thiazole) - Increased steric bulk may limit membrane permeability.
- Stabilizes thiazole tautomer via electron-donating groups.
Target compound
4-Fluorophenyl (thiazole) - Enhances lipophilicity (logP ↑)
- Improves metabolic stability via fluorine’s electronegativity.
Compound in
Diethylsulfamoyl (benzamide) - Higher solubility in nonpolar solvents vs. methyl(phenyl)sulfamoyl.
- Reduced protein binding affinity.
Compound in
Biphenyl (thiazole) - Extended π-system improves DNA intercalation potential.
- Anticancer activity linked to kinase inhibition.
Compound in

Research Findings and Mechanistic Insights

Antifungal Activity : Compounds like LMM5 (1,3,4-oxadiazole) demonstrate that sulfamoyl-thiazole hybrids inhibit fungal thioredoxin reductase, disrupting redox homeostasis .

Anticancer Targets : Biphenyl-thiazole derivatives (e.g., N-[4-(4'-fluorobiphenyl)thiazol-2-yl]pyridin-2-amine) show sub-micromolar IC₅₀ values by targeting tyrosine kinases or DNA topoisomerases .

Sulfamoyl Role : The sulfonamide group enhances hydrogen bonding with target proteins (e.g., c-KIT in masitinib), while substituents like methyl(phenyl) or diethyl modulate solubility and selectivity .

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20H21N3O3S2
  • Molecular Weight : 421.52 g/mol

Target Pathways

The primary target of this compound is the Hec1/Nek2 pathway , which plays a critical role in regulating the spindle assembly checkpoint during cell division. The compound disrupts the interaction between Hec1 and Nek2 proteins, leading to altered cellular processes.

Biochemical Pathways

The action of this compound results in the reduction of Nek2 protein levels within cells. This reduction can influence various cellular functions, including cell cycle regulation and apoptosis.

Biological Activities

Research has demonstrated that thiazole derivatives exhibit a range of biological activities:

  • Anticancer Properties : Studies indicate that compounds similar to this compound can inhibit cancer cell proliferation. For example, sulfamoyl-benzamide derivatives have shown selective inhibition against human NTPDases (nucleotide triphosphate diphosphohydrolases), which are implicated in cancer progression .
  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. The specific compound may exhibit activity against various bacterial and fungal strains, although detailed studies are needed to confirm this.

Pharmacokinetics

The compound is noted for being cell-permeable , allowing it to effectively enter cells and exert its biological effects. Storage conditions recommend a sealed environment at 2–8°C to maintain stability.

Case Studies and Research Findings

A selection of recent studies highlights the biological activity of related compounds:

StudyFindings
Galal et al. (2023)Identified sulfamoyl-benzamides as selective inhibitors for h-NTPDases with IC50 values ranging from 0.28 to 2.88 μM against various isoforms .
IUCr Journals (2024)Described synthesis methods for thiazole derivatives with potential anticancer properties .
BenchChem (2024)Discussed the use of this compound as a building block in synthesizing more complex molecules with biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodology : The compound is synthesized via multi-step protocols involving:

  • Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones under reflux in ethanol or DMF .
  • Sulfamoyl group introduction : Coupling reactions using sulfonyl chlorides with amines, requiring anhydrous conditions and bases like triethylamine .
  • Key parameters : Temperature (60–100°C), solvent polarity (DMF for polar intermediates, ethanol for non-polar steps), and reaction time (4–12 hours).
  • Monitoring : Thin-layer chromatography (TLC) for stepwise progress and NMR for final structural validation .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., thiazole protons at δ 7.2–8.1 ppm, sulfamoyl groups at δ 3.1–3.5 ppm) .
  • High-performance liquid chromatography (HPLC) : Purity assessment using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry (HRMS) : Exact mass verification (e.g., m/z 480.12 [M+H]+) .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodology :

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) due to the sulfamoyl group’s ATP-binding pocket affinity .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., dopamine D3) using tritiated analogs .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Assay standardization : Compare IC50 values under uniform conditions (pH, temperature, cell lines) .
  • Structural analogs : Test derivatives (e.g., halogen-substituted thiazoles) to isolate substituent-specific effects .
  • Molecular docking : Predict binding modes using software like AutoDock to explain potency variations (e.g., sulfamoyl interactions with catalytic lysine residues) .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

  • Methodology :

  • Prodrug design : Introduce ester moieties on the benzamide group to enhance solubility and delay hepatic clearance .
  • Isotope labeling : Use 14C or 3H tags for in vivo pharmacokinetic tracking .
  • SAR studies : Replace methyl groups on the phenyl ring with electron-withdrawing substituents (e.g., -CF3) to reduce CYP450 metabolism .

Q. How can computational models guide the design of derivatives with enhanced selectivity?

  • Methodology :

  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity .
  • Free-energy perturbation (FEP) : Simulate binding energy changes upon structural modifications (e.g., morpholine vs. piperazine rings) .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) .

Data Contradiction Analysis

Q. Why do some studies report low synthetic yields (~30%) for this compound?

  • Resolution :

  • Reagent purity : Impure α-bromo ketones or sulfonyl chlorides lead to side reactions (e.g., dimerization). Use freshly distilled reagents .
  • Solvent optimization : Switch from DMF to dichloromethane for sulfonylation steps to reduce byproduct formation .
  • Catalyst use : Add DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .

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